molecular formula C18H32O B3255373 Octadeca-9,12-dienal CAS No. 2541-61-9

Octadeca-9,12-dienal

Cat. No. B3255373
CAS RN: 2541-61-9
M. Wt: 264.4 g/mol
InChI Key: HXLZULGRVFOIDK-UHFFFAOYSA-N
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Description

Octadeca-9,12-dienal, also known as 9,12-Octadecadienal, is a fatty aldehyde . It has the molecular formula C18H32O and a molecular weight of 264.4461 . The IUPAC Standard InChI is InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+ .


Molecular Structure Analysis

The molecular structure of Octadeca-9,12-dienal can be represented as a 2D Mol file . The structure includes a chain of 18 carbon atoms with two double bonds at the 9th and 12th carbon atoms .


Physical And Chemical Properties Analysis

Octadeca-9,12-dienal has a molecular weight of 264.4461 . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Biological Functions and Applications in Food, Pharmaceutical, and Cosmetic Industries

Octadeca-9,12-dienyl-3,4,5-hydroxybenzoate, synthesized from gallic acid and linoleic acid ester, has demonstrated significant biological functions. This compound inhibits cancer cell proliferation and possesses anti-mutagenic activity, making it potentially useful in food, pharmaceutical, and cosmetic industries (Jang et al., 2009).

2. Chemical Analysis and Isomerisation Studies

The isomerisation of octadeca-9,12-dienyl acetate and octadeca-9,12-diene under certain conditions has been analyzed, providing insights into the chemical properties and transformations of these compounds (Jamieson & Reid, 1967).

3. Genotoxicological Safety and Cosmetic Applications

A study on the genotoxicological safety and biological functions of octadeca-9,12-dienyl-3,4,5-trihydroxybenzoate in cream-based emulsions highlighted its potential as a functional cosmetic material, showing superior antioxidative and skin-whitening activities (정사무엘 et al., 2008).

4. Diagnostic Potential in Cervical Neoplasia

The increased concentration of octadeca-9,11-dienoic acid in exfoliated cells from the precancerous cervix suggests its potential as a sensitive diagnostic marker (Singer et al., 1987).

5. Significance in Skin Surface Lipids and Acne

Measurements of octadeca-9,12-dienoic acid in skin surface lipids revealed significant differences between normal subjects and those with acne, indicating its role in skin health and disease (Morello et al., 1976).

Safety And Hazards

When handling Octadeca-9,12-dienal, it is advised to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

octadeca-9,12-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLZULGRVFOIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948262
Record name Octadeca-9,12-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadeca-9,12-dienal

CAS RN

2541-61-9
Record name Octadeca-9,12-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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